molecular formula C24H28O8S B1673806 4-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl)sulfonyl)-gamma-oxobenzenebutanoic acid CAS No. 91541-18-3

4-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl)sulfonyl)-gamma-oxobenzenebutanoic acid

Cat. No.: B1673806
CAS No.: 91541-18-3
M. Wt: 476.5 g/mol
InChI Key: ZAKKEARLDPTRLX-UHFFFAOYSA-N
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Description

L-648051 is a chemical compound known as a leukotriene D4 receptor antagonist. It plays a significant role in the treatment of arrhythmias, which are irregular heartbeats. Leukotriene D4 is a molecule involved in inflammatory responses, and by blocking its receptor, L-648051 can help manage conditions related to inflammation and allergic reactions .

Preparation Methods

The synthesis of L-648051 involves several steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not widely published. it generally involves organic synthesis techniques such as esterification, sulfonation, and cyclization reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity .

Chemical Reactions Analysis

L-648051 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

L-648051 has several scientific research applications:

Mechanism of Action

L-648051 exerts its effects by blocking the leukotriene D4 receptor. This receptor is involved in the inflammatory response, and by inhibiting it, L-648051 can reduce inflammation and prevent arrhythmias. The molecular targets include the leukotriene D4 receptor and associated signaling pathways .

Comparison with Similar Compounds

L-648051 is unique in its specific antagonism of the leukotriene D4 receptor. Similar compounds include:

Properties

CAS No.

91541-18-3

Molecular Formula

C24H28O8S

Molecular Weight

476.5 g/mol

IUPAC Name

4-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfonyl]phenyl]-4-oxobutanoic acid

InChI

InChI=1S/C24H28O8S/c1-3-5-20-22(12-10-19(16(2)25)24(20)29)32-14-4-15-33(30,31)18-8-6-17(7-9-18)21(26)11-13-23(27)28/h6-10,12,29H,3-5,11,13-15H2,1-2H3,(H,27,28)

InChI Key

ZAKKEARLDPTRLX-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCS(=O)(=O)C2=CC=C(C=C2)C(=O)CCC(=O)O

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCS(=O)(=O)C2=CC=C(C=C2)C(=O)CCC(=O)O

Appearance

Solid powder

Key on ui other cas no.

91541-18-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfonyl)-gamma-oxo-benzenebutanoic acid
4-APSOB
L 648051
L-648051

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl)sulfonyl)-gamma-oxobenzenebutanoic acid
Reactant of Route 2
4-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl)sulfonyl)-gamma-oxobenzenebutanoic acid
Reactant of Route 3
4-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl)sulfonyl)-gamma-oxobenzenebutanoic acid
Reactant of Route 4
4-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl)sulfonyl)-gamma-oxobenzenebutanoic acid
Reactant of Route 5
4-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl)sulfonyl)-gamma-oxobenzenebutanoic acid
Reactant of Route 6
Reactant of Route 6
4-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl)sulfonyl)-gamma-oxobenzenebutanoic acid

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